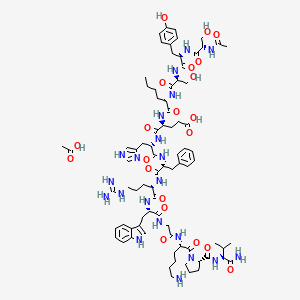
Melanotan-1
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Melanotan-1, also known as afamelanotide, is a medication used for the treatment of light-related skin conditions and prevention of skin cancer . This peptide is also used for body tanning and can be given through nasal sprays and injections . It primarily increases the process of melanin production known as melanogenesis . It does this by binding to the melanocortin 1 receptor (MC1) .
Synthesis Analysis
The synthesis of Melanotan-1 was achieved for the first time in gram quantities in overall yields of 72% by Ajiphase® methodology . This method was shown to be promising for peptide manufacturing .Molecular Structure Analysis
Melanotan-1 is a synthetic peptide used as a sunless tanning agent . It is also researched as a treatment of erectile dysfunction and various skin conditions .Chemical Reactions Analysis
Melanotan-1 is an agonist of melanocortin receptors 1, 3, 4, and 5, binding primarily to melanocortin receptor 1 to trigger melanin production . Increased eumelanin expression and tanning is induced by a superpotent melanotropin [Nle4-D-Phe7]-alpha-MSH in humans .Physical And Chemical Properties Analysis
The molecular formula of Melanotan-1 is C80H115N21O21 . Its molecular weight is 1706.93 . It is recommended to store the product in sealed, cool, and dry condition .Aplicaciones Científicas De Investigación
2. Tanning and Photoprotection in Clinical Trials Clinical trials have shown that Melanotan-1, when combined with UV-B light or sunlight, can safely enhance the tanning response to light. In a study involving multiple phase 1 clinical trials, it was found that Melanotan-1 combined with UV-B light or sunlight resulted in significantly enhanced tanning, which was maintained longer than tanning in sunlight-only controls. No pathologic findings were observed at any UV-B or sun-exposed sites, indicating Melanotan-1's safety and efficacy in photoprotection and tanning when combined with light exposure (Dorr et al., 2004).
3. Skin Cancer Chemoprevention Melanotan-II has been evaluated for its potential in preventing sunlight-induced skin cancers. Preformulation studies have been conducted to determine its suitability for oral delivery, considering its dissociation constants and apparent partition coefficient. These studies are crucial in developing an appropriate dosage form for Melanotan-II as a potential skin cancer chemopreventive agent (Lan et al., 1994).
Mecanismo De Acción
Safety and Hazards
The Therapeutic Goods Administration (TGA) urges consumers to steer clear of using products containing ‘Melanotan’ without advice from a medical professional . Misuse has proven, serious side effects that can be very damaging to your health . Melanotan-1 is a research chemical and has no safe or recommended dosage .
Propiedades
IUPAC Name |
(4S)-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]amino]hexanoyl]amino]-5-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-6-amino-1-[(2S)-2-[[(2S)-1-amino-3-methyl-1-oxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxohexan-2-yl]amino]-2-oxoethyl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid;acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C78H111N21O19.C2H4O2/c1-5-6-19-52(91-75(116)61(41-101)97-72(113)57(34-46-24-26-49(103)27-25-46)94-74(115)60(40-100)88-44(4)102)68(109)92-54(28-29-64(105)106)70(111)96-59(36-48-38-83-42-87-48)73(114)93-56(33-45-16-8-7-9-17-45)71(112)90-53(22-14-31-84-78(81)82)69(110)95-58(35-47-37-85-51-20-11-10-18-50(47)51)67(108)86-39-63(104)89-55(21-12-13-30-79)77(118)99-32-15-23-62(99)76(117)98-65(43(2)3)66(80)107;1-2(3)4/h7-11,16-18,20,24-27,37-38,42-43,52-62,65,85,100-101,103H,5-6,12-15,19,21-23,28-36,39-41,79H2,1-4H3,(H2,80,107)(H,83,87)(H,86,108)(H,88,102)(H,89,104)(H,90,112)(H,91,116)(H,92,109)(H,93,114)(H,94,115)(H,95,110)(H,96,111)(H,97,113)(H,98,117)(H,105,106)(H4,81,82,84);1H3,(H,3,4)/t52-,53-,54-,55-,56+,57-,58-,59-,60-,61-,62-,65-;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBIUKNXYUXOWFF-CRYSLBJVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(C(=O)NC(CCC(=O)O)C(=O)NC(CC1=CNC=N1)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)NCC(=O)NC(CCCCN)C(=O)N5CCCC5C(=O)NC(C(C)C)C(=O)N)NC(=O)C(CO)NC(=O)C(CC6=CC=C(C=C6)O)NC(=O)C(CO)NC(=O)C.CC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC1=CNC=N1)C(=O)N[C@H](CC2=CC=CC=C2)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC3=CNC4=CC=CC=C43)C(=O)NCC(=O)N[C@@H](CCCCN)C(=O)N5CCC[C@H]5C(=O)N[C@@H](C(C)C)C(=O)N)NC(=O)[C@H](CO)NC(=O)[C@H](CC6=CC=C(C=C6)O)NC(=O)[C@H](CO)NC(=O)C.CC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C80H115N21O21 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1706.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Scenesse | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


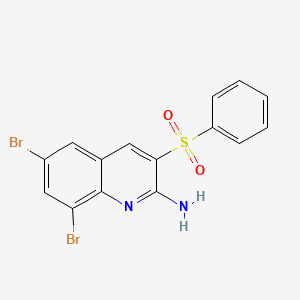
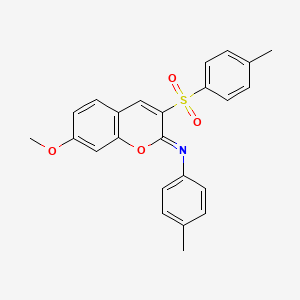
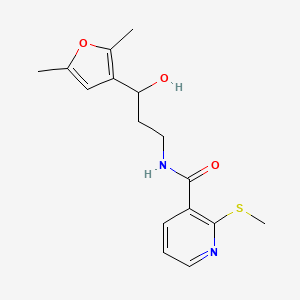
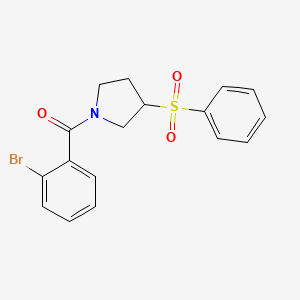

![N-[3-(1,1-dioxido-1,2-thiazolidin-2-yl)phenyl]-N'-(4-fluorobenzyl)ethanediamide](/img/structure/B2442292.png)
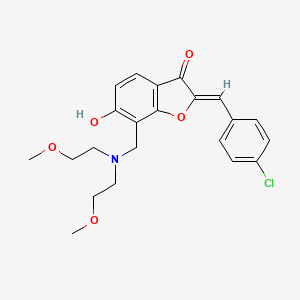
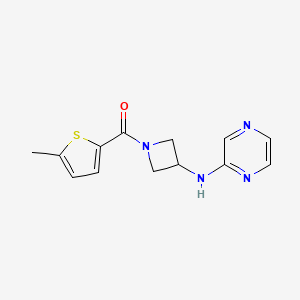
![2-((7-Oxaspiro[3.5]nonan-2-yl)methyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B2442295.png)
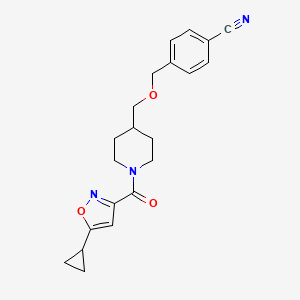
![tert-butyl N-[3-(4-chlorophenoxy)-2-oxopropyl]carbamate](/img/structure/B2442298.png)
![7-Chloro-3-phenyl-5-propan-2-ylpyrazolo[1,5-a]pyrimidine](/img/structure/B2442299.png)
![1-((4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)methyl)-3-(p-tolyl)quinazoline-2,4(1H,3H)-dione](/img/structure/B2442300.png)